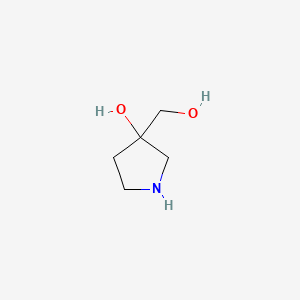

3-(Hydroxymethyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-5(8)1-2-6-3-5/h6-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVFAEYHOYSFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303528 | |

| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-92-3 | |

| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Hydroxymethyl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidin-3-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 3-(hydroxymethyl)pyrrolidin-3-ol core, a primary disconnection can be made at the C-N and C-C bonds of the pyrrolidine (B122466) ring, leading back to acyclic precursors. A key strategy involves identifying readily available starting materials and designing a sequence of reactions that efficiently constructs the target molecule.

A common disconnection approach for the pyrrolidin-3-ol skeleton involves breaking the ring to reveal a linear amino alcohol derivative. This strategy often employs cyclization reactions as the key ring-forming step. For instance, an intramolecular nucleophilic substitution, where an amine attacks an electrophilic carbon, can forge the pyrrolidine ring. Another powerful method is the 1,3-dipolar cycloaddition, which will be discussed in more detail in the following section.

The choice of disconnection is heavily influenced by the desired stereochemistry of the final product. For asymmetric syntheses, it is often advantageous to disconnect the molecule in a way that allows for the introduction of chirality early in the synthetic sequence, either through the use of a chiral starting material or a chiral catalyst.

Asymmetric 1,3-Dipolar Cycloaddition Approaches to Pyrrolidine Rings

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most direct and efficient methods for constructing the pyrrolidine ring. nih.govrsc.org This reaction forms two new carbon-carbon bonds and can introduce up to four new stereocenters in a single step, making it a highly convergent approach.

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as imines of α-amino acids. The choice of the dipolarophile is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition. Electron-deficient alkenes are commonly used as dipolarophiles, leading to highly substituted pyrrolidines.

Utilization of Chiral Auxiliaries in Stereocontrolled Cycloadditions

To achieve high levels of stereocontrol in 1,3-dipolar cycloadditions, chiral auxiliaries are often employed. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction. After the cycloaddition, the auxiliary can be removed and ideally recycled.

A notable example is the use of Oppolzer's camphorsultam as a chiral auxiliary. acs.org When attached to the dipolarophile, the bulky sultam group effectively shields one face of the double bond, forcing the azomethine ylide to approach from the less hindered face. acs.org This results in a highly diastereoselective cycloaddition, affording the pyrrolidine product as a single diastereomer. Evans oxazolidinones are another class of chiral auxiliaries that have been successfully used in this context. acs.org The choice of the chiral auxiliary can significantly influence the diastereoselectivity of the reaction. acs.org

Diastereomer Separation and Purification Strategies for Pyrrolidin-3-ol Intermediates

Following a diastereoselective reaction, the resulting mixture of diastereomers must be separated to obtain the desired stereoisomer in pure form. gavinpublishers.com Column chromatography on silica (B1680970) gel is the most common method for separating diastereomers. nih.govnih.gov The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.

In cases where chromatographic separation is challenging, other techniques can be employed. google.com Fractional crystallization can be an effective method if the diastereomers have significantly different solubilities. gavinpublishers.com Alternatively, the diastereomeric mixture can be converted into a new set of diastereomers that are more easily separable. Once the desired diastereomer is isolated, the chiral auxiliary can be cleaved to afford the enantiomerically pure pyrrolidine intermediate.

Stereoselective Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of enantiomerically pure compounds that are readily available from natural sources. These compounds, such as carbohydrates and amino acids, serve as excellent starting materials for the synthesis of complex chiral molecules.

Derivatization from Carbohydrate-Based Starting Materials (e.g., diacetone-d-glucose)

Carbohydrates are abundant and highly functionalized chiral molecules, making them attractive starting points for the synthesis of pyrrolidines. Diacetone-D-glucose, a protected derivative of glucose, is a commonly used chiral pool starting material.

The synthesis of pyrrolidine derivatives from diacetone-D-glucose typically involves a series of transformations that modify the carbohydrate scaffold. These transformations may include oxidation, reduction, and nucleophilic substitution reactions to introduce the necessary functional groups and construct the pyrrolidine ring. The inherent chirality of the glucose backbone is used to control the stereochemistry of the newly formed stereocenters.

Asymmetric Routes Initiated from Malate (B86768) Derivatives (e.g., (S)-diethylmalate)

(S)-diethyl malate is another versatile chiral building block that can be used to synthesize enantiomerically pure pyrrolidines. The synthetic strategy often begins with the alkylation of the malate derivative to introduce a side chain that will ultimately become part of the pyrrolidine ring.

A key step in this approach is the stereoselective reduction of a ketone or imine intermediate to establish the desired stereochemistry at the C3 and C4 positions of the pyrrolidine ring. Subsequent functional group manipulations and a ring-closing step, such as an intramolecular amination, complete the synthesis of the pyrrolidin-3-ol core. This method provides a flexible route to a variety of substituted pyrrolidines with high enantiomeric purity.

Intramolecular Reductive Amino Alkylation Pathways for Ring Closure

A key strategy for constructing the pyrrolidine ring in 3-(hydroxymethyl)pyrrolidin-3-ol and related structures involves the intramolecular cyclization of a linear precursor. Among these methods, intramolecular reductive amino alkylation provides a direct pathway to the heterocyclic core. This process typically involves the formation of an amine from a nitrile or other nitrogen-containing functional group, followed by an in-situ intramolecular nucleophilic attack that forms the ring.

One prominent example of this pathway begins with 4-halo-3-hydroxybutyronitrile precursors. google.comgoogle.com The synthesis proceeds via the chemical or catalytic reduction of the nitrile group to a primary amine. This newly formed amine then undergoes an intramolecular nucleophilic substitution, displacing the halide on the fourth carbon to yield the 3-hydroxypyrrolidine ring. google.com

The general scheme for this process is as follows:

Reduction: The nitrile (–C≡N) group of the 4-halo-3-hydroxybutyronitrile is reduced to a primary amine (–CH₂NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney Cobalt or Platinum group metal catalysts (e.g., PtO₂, Pd/C). google.com

Cyclization: The amino group, now present in the molecule, acts as a nucleophile and attacks the carbon atom bearing the halogen, leading to ring closure and the formation of the pyrrolidine structure. google.com This step often occurs in situ immediately following the reduction.

Practical Large-Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost, safety, scalability of reagents and equipment, and purification methods. For (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various pharmaceuticals, a practical large-scale synthesis has been developed utilizing an asymmetric 1,3-dipolar cycloaddition reaction. acs.orgacs.org

Key process optimization considerations in this large-scale synthesis include:

Reagent Selection: The initial chiral ylide precursor used in a similar, smaller-scale synthesis was derived from phenethylamine. For the large-scale process, this was replaced with a precursor derived from benzylamine. This seemingly minor change had a significant impact, reducing the time required for a subsequent catalytic hydrogenation step from 15 days to just 2 days, a critical improvement for efficient production. acs.org

Purification Strategy: The avoidance of flash chromatography is a major advantage. The desired diastereomer was isolated via crystallization, which is more amenable to handling kilogram quantities of material. acs.org

Work-up Procedures: The process was designed with simple and efficient work-up steps, such as extractions and decantations, to handle large volumes. For example, after the formation of N-(trimethylsilylmethyl)benzylamine, the oily product layer was simply decanted. acs.org

The table below outlines a key reaction step in the large-scale synthesis, highlighting the scale and yield.

Table 1: Large-Scale Synthesis Step Example

| Starting Material | Reagents | Product | Scale (Input) | Yield |

|---|

This data is illustrative of the scale mentioned in the described large-scale synthesis. acs.org

Comparative Evaluation of Synthetic Routes: Efficiency, Atom Economy, and Stereoselectivity

Several distinct synthetic routes to 3-(hydroxymethyl)pyrrolidin-3-ol have been reported, each with its own advantages and disadvantages regarding efficiency, atom economy, and stereoselectivity. A comparative evaluation is essential for selecting the most appropriate method for a given application.

Syntheses starting from sugars like glucose or xylose have been reported but suffer from very low yields and require numerous steps, making them impractical for producing large quantities. acs.org

Routes involving enzymatic resolution of racemic mixtures have also been explored. However, attempts to resolve the N-Boc protected diol with lipases resulted in poor enantiomeric excesses and low yields of the desired product. google.com

Atom Economy: This green chemistry metric assesses how many atoms from the reactants are incorporated into the final product. primescholars.com

1,3-Dipolar Cycloaddition: While efficient, this route has moderate atom economy. It utilizes a chiral auxiliary (camphor sultam) and protecting groups (e.g., benzyl) that are removed in later steps, generating significant waste. acs.orgprimescholars.com

Rearrangement and Cycloisomerization Reactions: Certain pathways, such as the cycloisomerization of amino allenes to form pyrrolines, can be highly atom-economical as they rearrange existing atoms without the loss of leaving groups. organic-chemistry.org While not directly reported for the title compound, such strategies are generally superior in this metric.

Substitution/Elimination Routes: Syntheses that rely on leaving groups (e.g., halides in the reductive amino alkylation) or stoichiometric reagents inherently have lower atom economy. primescholars.com

Stereoselectivity: The control of stereochemistry is critical for producing enantiomerically pure compounds.

Chiral Auxiliaries: The asymmetric 1,3-dipolar cycloaddition provides good stereocontrol, initially producing a diastereomeric mixture in an 83:17 ratio, with the desired isomer being predominant and separable by crystallization. acs.org

Chiral Pool Synthesis: Using enantiopure starting materials like sugars inherently sets the stereochemistry, but this advantage is offset by the low efficiency of the known routes. acs.org

Asymmetric Catalysis/Reagents: The use of Sharpless asymmetric epoxidation has been reported to introduce the required chirality into the molecular backbone, offering another powerful method for stereocontrol. google.com

Enzymatic Resolution: This method can, in principle, provide high enantiomeric purity. However, for this specific class of compounds, the reported examples have shown limited success, yielding poor enantiomeric excess. google.com

The following table provides a comparative summary of the different synthetic approaches.

| Sharpless Asymmetric Epoxidation | Asymmetric catalysis | Not specified | Moderate | Excellent |

Stereochemical Control and Enantiopurity in the Synthesis of 3 Hydroxymethyl Pyrrolidin 3 Ol

Rationale for Enantioselective Synthesis of Pyrrolidin-3-ol Derivatives

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. whiterose.ac.uknih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.gov This three-dimensionality is crucial for specific interactions with biological targets like enzymes and receptors.

The presence of multiple stereogenic centers in substituted pyrrolidines, such as 3-(Hydroxymethyl)pyrrolidin-3-ol, leads to the possibility of numerous stereoisomers. nih.gov Each stereoisomer can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize a single enantiomer is paramount to ensure the desired therapeutic effect and minimize potential side effects. The demand for enantiomerically pure pyrrolidin-3-ol derivatives stems from their prevalence in bioactive natural products and their increasing use as chiral catalysts in asymmetric synthesis. whiterose.ac.ukaalto.fi

Chiral Resolution Techniques Applied to Pyrrolidin-3-ol Precursors

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture into its constituent enantiomers. For pyrrolidin-3-ol precursors, several resolution strategies have been employed.

One common approach is classical resolution , which involves the reaction of the racemic pyrrolidine derivative with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enzymatic resolution offers a greener and often more selective alternative. Lipases, for instance, can selectively acylate or deacylate one enantiomer of a racemic mixture of a pyrrolidin-3-ol precursor, leaving the other enantiomer unreacted. doi.org For example, the lipase (B570770) from Pseudomonas cepacia has been successfully used in the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones. doi.org While effective, biocatalytic resolutions can sometimes be hampered by challenges in enzyme recovery and product purification, which may limit their industrial applicability. google.com

Another reported method involves the resolution of enantiomers through the formation of camphanic ester derivatives, followed by careful hydrolysis to yield the chiral precursor in excellent yields. nih.gov

Diastereoselective Induction and Control in Key Reaction Steps

Achieving stereochemical control during the synthesis itself, through diastereoselective reactions, is often more efficient than resolving a racemic mixture. Several strategies have been developed to induce and control diastereoselectivity in the synthesis of substituted pyrrolidines.

1,3-Dipolar cycloaddition of azomethine ylides is a powerful tool for constructing the pyrrolidine ring. scholaris.caacs.orgrsc.org However, this method can often lead to mixtures of endo and exo cycloadducts. scholaris.caacs.org To overcome this, strategies involving the use of functional groups or conformational restrictions have been employed to bias the diastereoselectivity. scholaris.caacs.org For instance, a highly diastereoselective synthesis of substituted pyrrolidines was achieved through a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. scholaris.caacs.org

The use of chiral auxiliaries is another effective method. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. The N-tert-butanesulfinyl group, for example, has been shown to be an effective chiral auxiliary in the diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Furthermore, one-pot cascade reactions, such as a nitro-Mannich/hydroamination sequence, have been developed for the synthesis of pyrrolidines with multiple stereocenters in high yields and good to excellent diastereoselectivities. rsc.org

Influence of Protecting Group Strategies on Stereochemical Outcome

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking reactive functional groups to prevent unwanted side reactions. numberanalytics.com The choice of protecting group can also significantly influence the stereochemical outcome of a reaction. numberanalytics.com

In the synthesis of chiral amines, for instance, a carbamate (B1207046) protecting group can be used to control the stereochemistry of a reaction. numberanalytics.com The steric and electronic properties of the protecting group can direct the approach of a reagent to a specific face of the molecule, thereby favoring the formation of one stereoisomer over another.

For the synthesis of chiral 3-hydroxypyrrolidine compounds, the introduction of a hydroxy-protecting group to a starting material like 4-chloro-3-hydroxybutyronitrile (B93200) has been shown to prevent the formation of side products and enhance the efficiency of subsequent reduction and cyclization steps. google.com The choice of protecting group can be critical; for example, if a benzyl (B1604629) group is used as the hydroxy-protecting group, Raney nickel is a preferable catalyst for subsequent hydrogenation steps. google.com The strategic use of protecting groups is a key consideration in designing a synthesis that delivers the desired stereoisomer with high purity. google.comnumberanalytics.com

Methodologies for Stereochemical Assignment and Enantiomeric Excess Determination

Once a chiral compound has been synthesized, it is crucial to determine its absolute configuration and enantiomeric purity (enantiomeric excess, or ee). Several analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating enantiomers and determining their ratio, thus allowing for the calculation of ee. polyu.edu.hk

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, enabling their quantification. Two-dimensional NMR techniques, in conjunction with computational methods like Density Functional Theory (DFT) calculations, can provide detailed structural information and help in assigning the absolute configuration. nih.gov

Mass spectrometry (MS) has also emerged as a rapid and sensitive method for chiral analysis. polyu.edu.hkpolyu.edu.hk By forming diastereomeric complexes with a chiral selector, enantiomers can be differentiated and their relative abundance determined. polyu.edu.hkpolyu.edu.hk

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration and ee. nih.govrsc.org

3 Hydroxymethyl Pyrrolidin 3 Ol As a Versatile Synthetic Building Block and Chemical Scaffold

Precursor to Substituted Imino Sugars

Iminosugars are carbohydrate mimics where the endocyclic oxygen of a pyranose or furanose ring is replaced by a nitrogen atom. mdpi.com This structural change often leads to potent and selective inhibition of carbohydrate-processing enzymes like glycosidases. mdpi.comresearchgate.net 3-(Hydroxymethyl)pyrrolidin-3-ol is itself a polyhydroxylated pyrrolidine (B122466) and thus a member of the iminosugar class. mdpi.com

Its structure serves as a foundational template for the synthesis of more complex, substituted iminosugars. The strategic placement of hydroxyl and hydroxymethyl groups on the pyrrolidine core allows for further chemical modifications, leading to a wide array of derivatives. nih.gov These modifications are crucial for tuning the biological activity and selectivity of the resulting compounds. For instance, the synthesis of γ-hydroxyalkyl substituted piperidine (B6355638) iminosugars has been achieved from D-glucose, highlighting the chemical strategies used to create diversity within this class of molecules. nih.gov The development of multivalent iminosugar clusters, which can exhibit significantly enhanced enzyme inhibition compared to their monovalent counterparts, often relies on core scaffolds like polyhydroxylated pyrrolidines. mdpi.com The synthesis of such complex structures often involves strategic protection and functionalization of the hydroxyl and amino groups present on the core iminosugar ring. mdpi.com

Intermediate in the Synthesis of Nucleoside Analogues

The inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogues is a cornerstone of antiviral and anticancer therapies. umn.edu The search for novel scaffolds that mimic the natural ribose sugar but offer improved pharmacological properties is a key area of research. nih.gov 3-(Hydroxymethyl)pyrrolidin-3-ol has proven to be a valuable intermediate for constructing a variety of nucleoside analogues, where it replaces the traditional furanose ring.

A significant application of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is in the synthesis of 1′-aza-C-nucleosides. In these molecules, the pyrrolidine nitrogen takes the place of the ring oxygen (1'-position) of a natural sugar, and the nucleobase is attached via a carbon-carbon bond. Research has demonstrated the successful synthesis of pyrimidine (B1678525) 1′-aza-C-nucleosides through the fusion of the pyrrolidine scaffold with various pyrimidine bases. capes.gov.brresearchgate.net For example, reacting (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol with 5-brominated pyrimidines yields the target nucleosides. capes.gov.brresearchgate.net A different approach involves a Mannich reaction between the azasugar, paraformaldehyde, and uracil (B121893) to produce a homologue of 1′-aza-Ψ-uridine. capes.gov.brresearchgate.net

Table 1: Synthesis of 1′-Aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol

| Reactants | Product Type | Yield | Reference |

|---|---|---|---|

| 5-Bromouracil, 5-Bromocytosine, or 5-Bromoisocytosine | Pyrimidine 1′-aza-C-nucleoside | 40–41% | capes.gov.br, researchgate.net |

The versatility of the 3-(hydroxymethyl)pyrrolidin-3-ol scaffold allows for its integration with both purine (B94841) and pyrimidine bases through various synthetic strategies. umn.edufigshare.com L- and D-glutamic acids have been used as starting materials to create 3-guaninyl- and 3-adeninyl-5-hydroxymethyl-2-pyrrolidinone nucleoside analogues, demonstrating the incorporation of purine bases. figshare.comfigshare.comnebraska.edu

Furthermore, direct N-alkylation of the pyrrolidine nitrogen with activated nucleobase precursors, such as 6-chloromethyluracil, provides another route to connect the scaffold to pyrimidine bases. researchgate.net More advanced methods, like PyBOP-catalyzed SNAr addition-elimination reactions, have been employed to prepare a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides from halogenated precursors. umn.edu The development of these synthetic methodologies is crucial for exploring the structure-activity relationships of this class of compounds. nih.gov

The design of novel nucleoside analogues using the 3-(hydroxymethyl)pyrrolidin-3-ol template is driven by the need for new therapeutic agents with unique mechanisms of action or improved resistance profiles. umn.edunih.gov The three-dimensional character of the pyrrolidine scaffold is a key design element, offering a different spatial arrangement of functional groups compared to the flatter, natural ribose ring. nih.gov

Synthetic strategies are often designed to be flexible, allowing for the introduction of diverse nucleobases and other functional groups. researchgate.net One such approach involved a one-pot procedure to cleave a protecting group and introduce a nucleobase-bearing amidic chain, simplifying the synthesis of new analogues. researchgate.net While some of the synthesized analogues have shown limited biological activity, this has been attributed to poor cellular uptake and inefficient conversion to their active triphosphate forms. umn.edu This has led to the design of prodrugs, such as phosphoramidate (B1195095) derivatives, to improve cell permeability and bioactivation. umn.edu

Foundation for Enzyme Inhibitor Scaffold Development

The unique stereochemistry and functionality of 3-(hydroxymethyl)pyrrolidin-3-ol make it an attractive foundation for developing enzyme inhibitors. nih.govnih.gov The pyrrolidine core can act as a rigid scaffold to orient functional groups in a precise manner to interact with an enzyme's active site. nih.gov

A key principle in enzyme inhibitor design is the creation of transition state analogues, molecules that mimic the high-energy transition state of an enzymatic reaction. nih.gov These analogues can bind to the enzyme with much higher affinity than the substrate itself. Iminosugars are considered "apparent transition state analogues" for glycoside formation and cleavage because the protonated ring nitrogen can mimic the developing positive charge of the oxocarbenium ion in the transition state. capes.gov.br

This principle is directly applicable to the design of inhibitors for purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism and a target for immunosuppressive and anti-leukemic drugs. nih.govmdpi.com PNP catalyzes the reversible phosphorolysis of purine nucleosides. mdpi.com Potent PNP inhibitors, such as the immucillins, are designed to mimic the transition state of this reaction. mdpi.com

The 3-(hydroxymethyl)pyrrolidin-3-ol scaffold provides the core iminosugar structure needed to mimic the ribose oxocarbenium ion. Structure-based design, aided by X-ray crystallography of the target enzyme, allows for the rational design of inhibitors where the pyrrolidine scaffold is decorated with substituents that can form favorable interactions with the enzyme's active site, including the purine binding site and the phosphate (B84403) binding pocket. nih.gov The goal is to create multisubstrate analogues that occupy multiple binding sites simultaneously, leading to highly potent and selective inhibition. nih.gov

Utility in the Construction of Complex Heterocyclic Compounds

The strategic placement of a hydroxymethyl group and a hydroxyl group on the same carbon atom of the pyrrolidine ring provides a unique reactive handle for the elaboration into more complex heterocyclic systems. This diol-like functionality, coupled with the inherent reactivity of the pyrrolidine nitrogen, allows for a variety of synthetic transformations.

One of the primary applications of 3-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives is in the synthesis of novel nucleoside analogs. researchgate.net For instance, the (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol isomer serves as a key intermediate in the preparation of azanucleosides. researchgate.net The synthesis often involves a 1,3-dipolar cycloaddition reaction to construct the core pyrrolidine ring, followed by the introduction of a nucleobase. researchgate.net A notable one-pot procedure allows for the cleavage of a protecting group on the nitrogen and the simultaneous introduction of a bromoacetyl bromide linker, which then bears the nucleobase. researchgate.net

Furthermore, the pyrrolidine scaffold can be incorporated into larger, more complex heterocyclic systems through various cyclization strategies. The inherent functionality of 3-(hydroxymethyl)pyrrolidin-3-ol derivatives can be exploited to construct fused or spirocyclic systems. While direct examples utilizing the parent 3-(hydroxymethyl)pyrrolidin-3-ol are specific, the broader class of functionalized pyrrolidines demonstrates the potential for such transformations. For example, palladium-catalyzed hydroarylation reactions have been developed to synthesize 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. chemrxiv.org

The table below summarizes the utility of 3-(Hydroxymethyl)pyrrolidin-3-ol derivatives in constructing complex heterocycles.

| Starting Material | Reaction Type | Resulting Heterocyclic System | Ref |

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | 1,3-Dipolar Cycloaddition, Nucleobase Installation | Azanucleosides | researchgate.net |

| N-Acyl Pyrrolines | Mizoroki-Heck Arylation | 3-Aryl Pyrrolidines | chemrxiv.org |

| Allenic Amino Acids | AgNO3-Catalyzed Cyclization | Functionalized Δ3-Pyrrolines | organic-chemistry.org |

Application as a Chiral Scaffold in Molecular Design and Diversity-Oriented Synthesis

The chirality of 3-(Hydroxymethyl)pyrrolidin-3-ol is a key feature that makes it a valuable scaffold in molecular design, particularly for the synthesis of enantiomerically pure compounds. The stereochemistry of the two chiral centers can be controlled during the synthesis, for example, through asymmetric 1,3-dipolar cycloadditions using chiral auxiliaries. researchgate.net This allows for the selective preparation of specific stereoisomers, which is crucial for developing drugs with improved efficacy and reduced side effects.

In the context of diversity-oriented synthesis (DOS), 3-(Hydroxymethyl)pyrrolidin-3-ol provides a rigid and stereochemically defined core from which a variety of substituents can be appended. This approach allows for the rapid generation of a library of structurally diverse molecules for biological screening. The functional groups of the pyrrolidine scaffold can be selectively modified to introduce different R-groups, leading to a wide range of molecular shapes and properties.

For example, the pyrrolidine ring has been used as a constrained mimic of the ethanolamine (B43304) core in the design of novel β3-adrenergic receptor agonists. nih.gov This modification not only maintains the desired biological activity but also improves selectivity and metabolic stability. nih.gov The rigid pyrrolidine scaffold helps to pre-organize the key pharmacophoric elements in a favorable conformation for binding to the receptor.

The application of pyrrolidine-based scaffolds extends to the development of agents for various therapeutic areas. For instance, chiral 1H,3H-pyrrolo[1,2-c]thiazoles, which can be synthesized from proline derivatives, have been investigated as p53-activating agents for cancer therapy. nih.govrsc.org The stereochemistry of the scaffold plays a critical role in the biological activity of these compounds.

The table below highlights the application of 3-(Hydroxymethyl)pyrrolidin-3-ol and related chiral pyrrolidine scaffolds in molecular design.

| Scaffold | Application | Therapeutic Target/Area | Key Feature | Ref |

| 3-(Hydroxymethyl)pyrrolidin-3-ol | Chiral building block for azanucleosides | Antiviral/Anticancer | Stereocontrolled synthesis | researchgate.net |

| Pyrrolidine Core | Constrained ethanolamine mimic | β3-Adrenergic Receptor | Improved selectivity and metabolic stability | nih.gov |

| Chiral 1H,3H-pyrrolo[1,2-c]thiazoles | p53-activating agents | Colorectal Cancer | Stereospecific biological activity | nih.govrsc.org |

Chemical Transformations and Derivatization Strategies of 3 Hydroxymethyl Pyrrolidin 3 Ol

Selective Functional Group Interconversions on the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol core of 3-(hydroxymethyl)pyrrolidin-3-ol presents multiple sites for functional group interconversions. The strategic manipulation of its secondary amine and two hydroxyl groups is fundamental to its use as a synthetic intermediate.

The nitrogen and oxygen atoms of the pyrrolidin-3-ol core are nucleophilic, which can lead to competitive derivatization reactions. google.com To achieve selectivity, the introduction of a suitable protecting group on the hydroxyl function is a common strategy. This approach prevents the formation of undesired side products and simplifies the purification process. google.com For instance, the hydroxyl group can be protected as a silyl (B83357) ether, which allows for subsequent reactions on the nitrogen atom without interference from the oxygen nucleophile. google.com

N-Alkylation and N-Acylation Reactions of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. It is typically carried out by reacting the pyrrolidine derivative with an alkyl halide or another suitable electrophile. The reaction is often performed in the presence of a base to neutralize the acid generated during the reaction. google.com Common bases include trialkylamines like triethylamine (B128534) or diisopropylethylamine. google.com

N-Acylation: This reaction involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. N-acylation is a common strategy in the synthesis of peptides and other biologically active molecules. nih.gov The reaction is generally performed by treating the pyrrolidine derivative with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base.

The regioselectivity of these reactions can be influenced by various factors, including the nature of the reactants and the reaction conditions. researchgate.net For instance, in some cases, both N- and O-alkylation can occur simultaneously, and the product distribution may depend on the temperature and the specific alkylating agent used. researchgate.net

Selective Hydroxyl Group Manipulations (e.g., protection, oxidation, esterification, etherification)

The two hydroxyl groups of 3-(hydroxymethyl)pyrrolidin-3-ol, a primary and a tertiary one, offer numerous possibilities for selective manipulation. These transformations are essential for building molecular complexity and achieving desired target structures.

Protection: Protecting the hydroxyl groups is a critical step to prevent unwanted side reactions during subsequent synthetic steps. masterorganicchemistry.com Silyl ethers are commonly used protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. masterorganicchemistry.comharvard.edu For example, a hydroxyl group can be converted to a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a variety of reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu

Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. The choice of oxidizing agent and reaction conditions determines the oxidation state of the product.

Esterification: Esterification involves the reaction of a hydroxyl group with a carboxylic acid or its derivative to form an ester. This reaction can be used to introduce various functional groups and is a common strategy in the synthesis of prodrugs and other bioactive compounds. nih.gov

Etherification: Etherification involves the formation of an ether linkage by reacting a hydroxyl group with an alkyl halide or another electrophile. This transformation can be used to modify the polarity and solubility of the molecule.

The selective manipulation of the two hydroxyl groups can be challenging due to their different steric environments and electronic properties. However, by carefully choosing the reagents and reaction conditions, it is often possible to achieve high levels of chemo- and regioselectivity.

Introduction of Heterocyclic Moieties and Nucleobases

The pyrrolidine scaffold of 3-(hydroxymethyl)pyrrolidin-3-ol is a valuable platform for the introduction of various heterocyclic moieties and nucleobases. google.comacs.org These modifications are of significant interest in medicinal chemistry, as they can lead to the development of novel therapeutic agents. openmedicinalchemistryjournal.commdpi.com

The introduction of heterocyclic rings can be achieved through various synthetic strategies. For example, the nitrogen atom of the pyrrolidine ring can be used as a nucleophile to attack an electrophilic heterocyclic precursor. Alternatively, the hydroxyl groups can be functionalized to introduce a leaving group, which can then be displaced by a heterocyclic nucleophile.

The synthesis of nucleoside analogues, where a modified sugar moiety is attached to a nucleobase, is an area of active research. acs.org 3-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives have been utilized as sugar mimics in the synthesis of such analogues. acs.org These compounds have shown potential as inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP). acs.org

Generation of Pyrrolidinediol Derivatives through Further Functionalization

Further functionalization of 3-(hydroxymethyl)pyrrolidin-3-ol can lead to a diverse range of pyrrolidinediol derivatives. These derivatives often possess unique stereochemical arrangements and substitution patterns, making them valuable building blocks in organic synthesis.

For instance, the hydroxyl groups can be further elaborated through a series of reactions, including protection, oxidation, and carbon-carbon bond formation. These transformations can be used to introduce additional stereocenters and functional groups, leading to the synthesis of complex polyol structures.

The generation of these derivatives often relies on stereoselective synthetic methods to control the relative and absolute configuration of the newly formed stereocenters. mdpi.com Asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, are frequently employed to achieve high levels of enantiomeric and diastereomeric purity. acs.org

Chemo- and Regioselective Modification Strategies

The presence of multiple reactive sites in 3-(hydroxymethyl)pyrrolidin-3-ol necessitates the development of chemo- and regioselective modification strategies to achieve controlled transformations. mdpi.commdpi.com The ability to selectively modify one functional group in the presence of others is a cornerstone of modern organic synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of 3-(hydroxymethyl)pyrrolidin-3-ol, this could involve, for example, the selective acylation of the more nucleophilic nitrogen atom in the presence of the less reactive hydroxyl groups.

Regioselectivity pertains to the preferential reaction at one position over another. For instance, selective protection or derivatization of the primary hydroxyl group over the tertiary one can be achieved by exploiting their different steric and electronic properties.

Mechanistic Investigations and Computational Studies in 3 Hydroxymethyl Pyrrolidin 3 Ol Chemistry

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of functionalized pyrrolidines often involves complex reaction pathways. Mechanistic studies, combining experimental evidence with computational analysis, are essential for optimizing reaction conditions and achieving desired stereochemical outcomes.

One key transformation for synthesizing pyrrolidine (B122466) scaffolds is the intramolecular C-H amination. Studies on copper-catalyzed intramolecular C-H amination of N-halide amides to form pyrrolidines have provided significant mechanistic insights. nih.gov The use of N-fluoro amides is generally preferred over N-chloro amides due to more favorable reaction pathways. nih.gov Density Functional Theory (DFT) calculations have supported the proposed mechanisms, which can involve copper in various oxidation states (Cu(I), Cu(II), and Cu(III)) through either two-electron or single-electron processes. nih.gov Evidence for the formation of a Cu(II)-F intermediate has been obtained through the isolation and characterization of a fluorinated copper(II) complex. nih.gov

Another important reaction is the α-functionalization of pyrrolidines. A redox-neutral, one-pot method for the direct α-arylation of pyrrolidine has been developed. rsc.org The proposed mechanism involves the formation of an iminium ion intermediate from the reaction of pyrrolidine with a quinone monoacetal. rsc.org This is followed by aromatization to a different iminium ion, which is then attacked by an aromatic nucleophile to yield the α-arylated product. rsc.org In the absence of a nucleophile, this intermediate can undergo further reactions to form complex scaffolds like octahydro-dipyrroloquinolines. rsc.org

Nitrogen-atom insertion into pyrrolidines represents another synthetic strategy. The reaction of cyclic secondary amines, including pyrrolidine, with an anomeric amide reagent generates nonstabilized cyclic isodiazene intermediates. acs.org For pyrrolidines, these intermediates rearrange to form cyclic hydrazones. acs.org Mechanistic experiments and DFT calculations suggest that this transformation often proceeds through an azomethine imine intermediate, which can then rearrange via a self-catalysis mechanism involving a dimeric tetrazine. acs.org

The table below summarizes key synthetic transformations involving the pyrrolidine ring and their proposed mechanistic features.

| Transformation | Catalyst/Reagent | Key Intermediate(s) | Mechanistic Notes |

| Intramolecular C-H Amination | Copper Complexes | Copper-nitrenoid, Cu(II)-F species | N-fluoro amides are more efficient than N-chloro amides. nih.gov |

| α-Arylation | Quinone Monoacetal | Iminium ions | Redox-neutral process allowing for direct C-H functionalization. rsc.org |

| Nitrogen-Atom Insertion | Anomeric Amide | Isodiazene, Azomethine imine | Ring-size dependent reactivity is observed among cyclic amines. acs.org |

Transition State Analysis in Asymmetric Cycloaddition Reactions

Asymmetric [3+2] cycloaddition reactions of azomethine ylides are a powerful tool for the stereoselective synthesis of pyrrolidines, capable of creating up to four contiguous stereocenters. acs.orgmdpi.com Transition state analysis, often aided by computational methods like DFT, is critical for understanding and predicting the stereochemical outcome of these reactions. unife.it

The diastereoselectivity of these cycloadditions is influenced by the nature of both the azomethine ylide and the dipolarophile. unife.it For instance, in the reaction of azomethine ylides with chiral N-tert-butanesulfinylazadienes, the N-tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the stereochemical course of the reaction to produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org Computational studies have been employed to rationalize the influence of the sulfinyl group on the observed diastereoselectivity. acs.org

DFT calculations have revealed that the selectivity in these cycloadditions can be controlled by a delicate balance between the strain energy and the interaction energy in the transition state. unife.it A higher degree of asynchronicity in the transition state, where one new C-C bond forms ahead of the other, can lead to a less destabilizing strain energy and a lower activation barrier. unife.it However, in some cases, the interaction energy between the reacting fragments can be the dominant factor in determining the selectivity, overriding the influence of strain. unife.it

The proposed transition state for the Michael addition of aldehydes to nitrostyrenes catalyzed by 4-hydroxyprolinamides involves an intermolecular hydrogen bonding network that dictates the stereochemical outcome. mdpi.com

The following table highlights key aspects of transition state analysis in asymmetric cycloadditions leading to pyrrolidine derivatives.

| Reaction Type | Key Factors Influencing Selectivity | Computational Methods | Findings |

| [3+2] Cycloaddition of Azomethine Ylides | Strain energy, Interaction energy, Asynchronicity | DFT | Selectivity is a balance between minimizing strain and maximizing favorable interactions in the transition state. unife.it |

| Cycloaddition with Chiral Azadienes | Chiral auxiliary (N-tert-butanesulfinyl group) | DFT | The chiral auxiliary effectively controls the facial selectivity of the cycloaddition. acs.org |

| Michael Addition | Hydrogen bonding network | Not specified | The catalyst forms a network of hydrogen bonds to control the approach of the reactants. mdpi.com |

Conformational Analysis of the Pyrrolidin-3-ol Ring System and its Derivatives

The biological activity and reactivity of pyrrolidine derivatives are intrinsically linked to the conformation of the five-membered ring. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "endo" and "exo" or "twist" and "envelope" forms.

Substituents on the pyrrolidine ring significantly influence this conformational equilibrium. For 3-substituted prolines (a closely related system), an electron-withdrawing substituent at the 3R position favors an exo ring pucker, while the same group at the 3S position favors an endo pucker, a phenomenon consistent with the gauche effect. nih.gov The presence of substituents can also affect the cis-trans isomerization of the amide bond in N-acylproline derivatives. researchgate.net

Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are powerful tools for studying the conformational landscape of pyrrolidine derivatives. researchgate.net By comparing computed and experimental NMR chemical shifts, the relative populations of different low-energy conformers in solution can be estimated. researchgate.net Such studies have been performed on various N-substituted pyrrolidines, providing insights into their dynamic behavior. researchgate.net

The table below summarizes the key conformational features of substituted pyrrolidine rings.

| Substituent Position | Effect of Electron-Withdrawing Group | Conformational Impact | Analytical Techniques |

| C3 | Favors exo pucker at 3R, endo pucker at 3S | Influences ring pucker equilibrium | NMR Spectroscopy, X-ray Crystallography, Computational Modeling nih.gov |

| C4 | Favors endo pucker at 4R, exo pucker at 4S | Influences ring pucker equilibrium | NMR Spectroscopy, X-ray Crystallography, Computational Modeling |

| Nitrogen | Can influence cis/trans amide isomerism | Affects overall shape and biological activity | NMR Spectroscopy, Computational Modeling researchgate.net |

In Silico Modeling and Computational Chemistry for Scaffold Optimization and Derivative Design

In silico modeling and computational chemistry have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.govfrontiersin.org For scaffolds like 3-(hydroxymethyl)pyrrolidin-3-ol, these methods can be used to predict the binding affinity of derivatives to a biological target, optimize their pharmacokinetic properties, and guide synthetic efforts.

One approach involves designing novel pyrrolidine scaffolds to improve properties like metabolic stability and selectivity. For instance, a novel class of human β3-adrenergic receptor agonists was developed by constraining the flexible ethanolamine (B43304) core of known agonists within a pyrrolidine ring. nih.gov This modification not only maintained the desired biological activity but also improved selectivity and eliminated a potential metabolic liability. nih.gov

Computational techniques like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are routinely used to design and optimize new compounds. frontiersin.org These methods can help identify the key structural features required for biological activity and predict the properties of virtual compounds before they are synthesized. frontiersin.org

The application of in silico methods in the design of pyrrolidine-based compounds is summarized in the table below.

| Computational Technique | Application | Example | Outcome |

| Scaffold Hopping/Constrained Analogs | Improve metabolic stability and selectivity | Design of pyrrolidine-based β3-adrenergic receptor agonists nih.gov | Maintained potency with improved selectivity and metabolic profile. nih.gov |

| QSAR, Pharmacophore Modeling | Guide the design of new derivatives | General drug discovery | Identification of key structural features for activity. frontiersin.org |

| Molecular Docking | Predict binding modes and affinities | General drug discovery | Prioritization of compounds for synthesis and testing. frontiersin.org |

Structure-Reactivity Relationship Studies in Pyrrolidin-3-ol Transformations

Understanding the relationship between the structure of a pyrrolidine derivative and its reactivity is crucial for developing efficient and selective synthetic methods. Structure-reactivity studies investigate how changes in substituents and stereochemistry affect the outcome of a reaction.

In the context of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), a pyrrolidine pentamine scaffold was identified as a promising starting point. nih.gov Structure-activity relationship (SAR) studies revealed that while truncations to the scaffold led to a loss of inhibitory activity, modifications to the peripheral functionalities and stereochemistry had varied effects. nih.gov For example, alterations at a specific position (R1) of the most active compounds significantly reduced their inhibitory potency, highlighting the critical nature of the substituent at this location. nih.gov

The reactivity of the pyrrolidine ring can also be modulated by the N-substituent. For instance, in the oxidation of N-protected pyrrolidines, the nature of the protecting group can influence the product distribution. nih.gov N-Cbz-pyrrolidines and N-isopropyloxy-pyrrolidines were found to be more reactive towards certain oxidative bromination conditions than N-Boc-pyrrolidines. nih.gov A proposed mechanism involves the formation of an N-acyliminium ion, whose reactivity is influenced by the electron-withdrawing nature of the N-substituent. nih.gov

The following table provides examples of structure-reactivity relationships in pyrrolidine chemistry.

| System Studied | Structural Variation | Observed Effect on Reactivity/Activity | Underlying Principle |

| Pyrrolidine Pentamine Inhibitors of AAC(6')-Ib | Modification of peripheral substituents | Altered inhibitory potency | Specific substituents are crucial for binding to the enzyme active site. nih.gov |

| N-Protected Pyrrolidines in Oxidation Reactions | Nature of the N-protecting group (Boc, Cbz, etc.) | Different reactivity and product formation | The electron-withdrawing nature of the N-substituent affects the stability and reactivity of key intermediates like N-acyliminium ions. nih.gov |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of 3 Hydroxymethyl Pyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D and 2D NMR techniques for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a pyrrolidine (B122466) derivative, the protons on the pyrrolidine ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, the protons of the pyrrolidine ring and the hydroxymethyl group would show distinct signals, allowing for their assignment. researchgate.net The chemical shifts are influenced by the stereochemistry of the molecule and the presence of neighboring functional groups.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon signals for the pyrrolidine ring and the hydroxymethyl group appear in specific regions of the spectrum, aiding in the confirmation of the carbon skeleton. For pyrrolidine itself, the carbon atoms typically resonate at specific chemical shifts, providing a reference point for analyzing substituted derivatives like 3-(Hydroxymethyl)pyrrolidin-3-ol. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning all proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the hydroxymethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connections.

HMBC experiments establish long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and for piecing together the complete molecular structure.

The stereochemistry of 3-(Hydroxymethyl)pyrrolidin-3-ol derivatives, particularly the relative configuration of the hydroxyl and hydroxymethyl groups, can be inferred from the coupling constants (J-values) between the ring protons and through Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space.

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (ppm) |

| (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | ¹H NMR | D₂O | Signals corresponding to pyrrolidine and hydroxymethyl protons. researchgate.net |

| Pyrrolidine | ¹³C NMR | - | Characteristic signals for the pyrrolidine ring carbons. chemicalbook.com |

| N-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol | ¹H NMR, ¹³C NMR | - | Signals for the pyrrolidine, hydroxymethyl, and benzyl (B1604629) groups. |

This table is for illustrative purposes; specific chemical shifts can vary based on stereoisomerism and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) and chemical ionization (CI) are soft ionization techniques commonly used for these polar compounds, as they typically produce a prominent protonated molecule [M+H]⁺, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental formula. For example, the hydrochloride salt of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol has a calculated exact mass of 153.0556563 Da. nih.gov

Electron ionization (EI) is a higher-energy ionization method that leads to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The fragmentation of pyrrolidine derivatives often involves cleavage of the bonds adjacent to the nitrogen atom and the loss of functional groups. For instance, the mass spectrum of the parent compound, 3-pyrrolidinol, shows a characteristic fragmentation pattern that can be used as a reference. The analysis of these fragmentation pathways helps to confirm the structure of more complex derivatives like 3-(Hydroxymethyl)pyrrolidin-3-ol.

Table 2: Mass Spectrometry Data for Pyrrolidine Derivatives

| Compound | Ionization Method | Key m/z Values | Interpretation |

| (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | HRMS (ESI) | 153.0556563 | [M+H]⁺ (protonated molecule) nih.gov |

| 3-Pyrrolidinol | EI | Various fragments | Characteristic fragmentation pattern |

| N-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol | ESI | 208.1332 | [M+H]⁺ (protonated molecule) |

This table provides representative data. Fragmentation patterns can be complex and depend on the specific derivative and MS conditions.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Given the chiral nature of 3-(Hydroxymethyl)pyrrolidin-3-ol, which can exist as multiple stereoisomers, chiral chromatography is an essential tool for separating and quantifying the enantiomers and diastereomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are employed for this purpose.

Chiral HPLC is a widely used technique for the enantiomeric separation of polar compounds like pyrrolidinol derivatives. np-mrd.org The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. np-mrd.org The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve the best resolution between the enantiomers. 001chemical.comchemspider.com For example, a Chiralpak® IC column with a mobile phase of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) has been successfully used for the enantioseparation of a related chiral alcohol. 001chemical.com

Chiral GC is another valuable technique, particularly for more volatile derivatives of 3-(Hydroxymethyl)pyrrolidin-3-ol. Derivatization of the hydroxyl and amine groups may be necessary to improve volatility and chromatographic performance.

The determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) is achieved by integrating the peak areas of the separated stereoisomers in the chromatogram. This is crucial for quality control in asymmetric synthesis and for studying the stereoselectivity of biological processes.

Table 3: Chiral Chromatography Methods for Related Compounds

| Analytical Technique | Chiral Stationary Phase | Mobile Phase/Conditions | Application |

| Chiral HPLC | Chiralpak® IC | n-hexane/ethanol/2-propanol/diethylamine | Enantioseparation of 3-quinuclidinol (B22445) 001chemical.com |

| Chiral HPLC | Polysaccharide-based | Various normal-phase and reversed-phase eluents | Separation of dihydropyridine (B1217469) enantiomers np-mrd.org |

| Chiral GC | - | - | Analysis of chiral purity of 3-quinuclidinol enantiomers |

This table illustrates typical conditions; specific parameters must be optimized for 3-(Hydroxymethyl)pyrrolidin-3-ol.

X-ray Crystallography for Absolute Stereochemistry Assignment of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single crystal of the compound or a suitable crystalline derivative.

For 3-(Hydroxymethyl)pyrrolidin-3-ol, obtaining a crystalline derivative may be necessary. For example, forming a salt with a chiral acid or introducing a bulky substituent that promotes crystallization can be effective strategies. The X-ray diffraction pattern of the crystal is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

This analysis provides unambiguous information about bond lengths, bond angles, and the absolute configuration of all chiral centers. For instance, the crystal structure of (1R,3R,4S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-4-(hydroxymethyl)pyrrolidine-borane confirmed its absolute configuration. nih.gov Similarly, X-ray analysis of functionalized pyrroles has provided detailed structural insights. spectrabase.com This level of structural detail is invaluable for understanding the molecule's properties and its interactions with biological targets.

Table 4: Representative X-ray Crystallography Application

| Compound Derivative | Crystal System | Space Group | Key Structural Findings |

| (1R,3R,4S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-4-(hydroxymethyl)pyrrolidine-borane | - | - | Confirmation of absolute configuration nih.gov |

| N-benzyl-4-aryl-3-methyl tetrahydroquinoline | - | - | Determination of molecular structure and atom-label scheme |

Specific crystallographic data is dependent on the crystalline derivative obtained.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is particularly useful for identifying the hydroxyl (O-H) and amine (N-H) groups in 3-(Hydroxymethyl)pyrrolidin-3-ol. The O-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹, while the N-H stretching of the secondary amine in the pyrrolidine ring appears in a similar region. The C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the primary and secondary alcohols will also be present in the fingerprint region (typically 1000-1200 cm⁻¹).

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It can provide additional information about the carbon skeleton of the pyrrolidine ring.

By comparing the vibrational spectra of different stereoisomers or derivatives, subtle differences in their structure and intermolecular interactions, such as hydrogen bonding, can be detected. For instance, the FTIR spectrum of a polymeric suspension containing norfloxacin (B1679917) and Carbopol 934 showed prominent peaks for O-C-O and C=O stretching, indicating ester formation. pharmaffiliates.com

Table 5: Characteristic Vibrational Frequencies for Functional Groups in Pyrrolidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1000 - 1200 |

This table provides general ranges; specific peak positions can vary.

Future Research Directions and Emerging Applications of 3 Hydroxymethyl Pyrrolidin 3 Ol Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. researchgate.netnih.govnih.gov Consequently, the development of efficient stereoselective synthetic routes to access specific isomers of 3-(hydroxymethyl)pyrrolidin-3-ol is a critical area of research.

Future research is focused on refining these methods. Key goals include:

Catalytic Asymmetric Methods: Shifting from chiral auxiliaries to catalytic amounts of a chiral catalyst (metal-based or organocatalytic) would improve atom economy and reduce costs.

Novel Precursors: Investigating alternative starting materials, including those derived from renewable feedstocks like amino acids (e.g., 4-hydroxyproline) or sugars, could provide more sustainable synthetic routes. mdpi.com

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of racemic mixtures, offer a highly selective means to obtain enantiomerically pure products under mild reaction conditions.

| Synthetic Strategy | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile using a chiral auxiliary to control stereochemistry. nih.govacs.org | Proven scalability, good stereocontrol. acs.orgacs.org | Development of catalytic versions to improve atom economy. |

| Modification of Chiral Pool Precursors | Using naturally occurring chiral molecules like 4-hydroxyproline or malic acid as starting materials. mdpi.comgoogle.com | Access to enantiomerically pure starting materials. | Improving reaction efficiency and reducing the number of synthetic steps. |

| Intramolecular Cyclization | Hydrogenation of precursors like 4-chloro-3-hydroxybutyronitrile (B93200) leading to in-situ cyclization. google.com | Potentially simple, one-step process. google.com | Optimizing catalysts and reaction conditions for higher yield and purity. |

Exploration of Unconventional Derivatization Modalities

The three functional groups of 3-(hydroxymethyl)pyrrolidin-3-ol provide ample opportunities for chemical modification to create libraries of new compounds. While standard N-alkylation, acylation, and O-alkylation are common, future research will likely explore more unconventional derivatization techniques.

These emerging modalities include:

Late-Stage Functionalization: C-H activation methodologies could allow for the direct introduction of substituents onto the pyrrolidine ring itself, bypassing the need for pre-functionalized starting materials and enabling more direct access to novel chemical space.

Bioconjugation: The primary alcohol or secondary amine can be used as a handle to attach the pyrrolidin-3-ol scaffold to larger biomolecules, such as peptides or antibodies, to create targeted drug conjugates.

Click Chemistry: The introduction of azide or alkyne functionalities onto the scaffold would enable its rapid and efficient coupling with other molecules using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Novel Reagents: The use of new derivatizing agents, such as cyanoacetohydrazide, can enhance the properties of the resulting molecules, for instance, by improving their ionization efficiency for mass spectrometry analysis. mdpi.com

Integration of Pyrrolidin-3-ol Scaffolds into Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) has become a powerful tool for generating lead compounds. nih.govresearchgate.net This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

The pyrrolidine scaffold is of significant interest in FBDD because its non-planar, three-dimensional (3D) nature allows for a more effective exploration of the pharmacophore space compared to the flat, 2D structures that have historically dominated fragment libraries. researchgate.netnih.govwhiterose.ac.uk The 3D character of scaffolds like 3-(hydroxymethyl)pyrrolidin-3-ol provides better coverage of functional vector space, which is crucial for optimizing interactions with protein binding pockets. nih.gov

Future research in this area will focus on:

Library Design: Systematically designing and synthesizing libraries of fragments based on the 3-(hydroxymethyl)pyrrolidin-3-ol core. Computational analysis of properties like the Principal Moments of Inertia (PMI) can be used to ensure the fragments effectively sample 3D chemical space. whiterose.ac.uk

Scaffold Hopping: Using the pyrrolidin-3-ol scaffold as a 3D bioisostere to replace less desirable flat aromatic rings in existing drug candidates to improve properties like solubility and metabolic stability.

Elaboration Strategies: Developing robust synthetic methods to efficiently "grow" the fragment hits by adding substituents at the nitrogen, primary alcohol, or tertiary alcohol positions, guided by structural information from techniques like X-ray crystallography.

Green Chemistry Principles in the Synthesis of Pyrrolidin-3-ol and its Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. uniroma1.itjddhs.com The synthesis of 3-(hydroxymethyl)pyrrolidin-3-ol and its derivatives presents several opportunities for applying these principles.

Key areas for future development include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids. jddhs.com

Catalysis: Emphasizing the use of catalytic reagents (e.g., biocatalysts, organocatalysts, or recyclable metal catalysts) over stoichiometric reagents to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. 1,3-dipolar cycloadditions are inherently atom-economical. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted organic synthesis (MAOS) or continuous flow processing, which can reduce reaction times and energy consumption. nih.govjddhs.com

| Green Chemistry Principle | Application to Pyrrolidin-3-ol Synthesis |

|---|---|

| Prevention of Waste | Optimizing reactions to minimize by-product formation. |

| Atom Economy | Utilizing addition reactions like cycloadditions that incorporate all reactant atoms into the product. nih.gov |

| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. |

| Use of Renewable Feedstocks | Developing synthetic routes from bio-based starting materials like amino acids or sugars. mdpi.com |

| Reduce Derivatives | Avoiding the use of protecting groups where possible to shorten synthetic sequences and reduce waste. |

Computational-Assisted Discovery and Design of Novel Pyrrolidin-3-ol Based Chemical Entities

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. scispace.comnih.gov These methods can significantly accelerate the design and discovery of new drugs by predicting how molecules will interact with biological targets.

For pyrrolidin-3-ol based compounds, computational approaches will be instrumental in:

Virtual Screening: Screening large virtual libraries of 3-(hydroxymethyl)pyrrolidin-3-ol derivatives against the 3D structure of a protein target to identify potential binders.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structures of pyrrolidin-3-ol derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. scispace.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a pyrrolidin-3-ol derivative in the binding site of a target protein over time to assess the stability of the interaction and understand the binding mode in detail. scispace.comnih.gov

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like properties for synthesis. scispace.com

By integrating these computational techniques with synthetic chemistry, researchers can more rationally design and prioritize novel 3-(hydroxymethyl)pyrrolidin-3-ol derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)pyrrolidin-3-ol, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via asymmetric 1,3-dipolar cycloaddition using precursors like (S)-diethylmalate. Key steps include:

- Cycloaddition reaction : Catalyzed by chiral ligands (e.g., Pd-based catalysts) to ensure stereochemical control.

- Reduction and deprotection : Use of NaBH₄ or LiAlH₄ for hydroxyl group formation, followed by acid hydrolysis to remove protecting groups.

- Optimization : Temperature control (0–25°C) and solvent selection (methanol or THF) improve yield and enantiomeric excess (e.g., >90% ee achieved via optimized catalyst loading) .

Q. How is 3-(Hydroxymethyl)pyrrolidin-3-ol characterized to confirm structural and stereochemical integrity?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify hydroxyl and hydroxymethyl protons (δ 3.5–4.5 ppm) and confirm pyrrolidine ring conformation.

- X-ray crystallography : Resolves absolute stereochemistry (e.g., (3R,4R) configuration) by analyzing crystal lattice parameters .

- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) .

Q. What are the stability considerations for 3-(Hydroxymethyl)pyrrolidin-3-ol under varying storage conditions?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.

- pH-dependent stability : Avoid prolonged exposure to strong acids/bases; neutral aqueous solutions (pH 6–8) are optimal for short-term storage .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of 3-(Hydroxymethyl)pyrrolidin-3-ol, and how are they addressed?

Methodological Answer:

Q. How can computational modeling guide the design of 3-(Hydroxymethyl)pyrrolidin-3-ol derivatives for biological applications?

Methodological Answer:

- Docking studies : Molecular dynamics simulations predict binding affinities to target enzymes (e.g., anthranilate phosphoribosyltransferase in Mycobacterium tuberculosis).

- QSAR analysis : Correlate substituent effects (e.g., hydroxymethyl position) with antimicrobial activity using Hammett parameters or DFT calculations .

- Retrosynthetic planning : AI-driven tools (e.g., Pistachio/BKMS databases) propose feasible routes for novel analogs .

Q. What methodologies are used to study metabolic pathways and toxicity profiles of 3-(Hydroxymethyl)pyrrolidin-3-ol?

Methodological Answer:

- In vitro assays : Liver microsomal incubations (e.g., human CYP450 isoforms) identify primary metabolites (e.g., glucuronide conjugates) .

- Isotopic labeling : C-tracing tracks hydroxylation and ring-opening pathways in rodent models.

- Toxicogenomics : RNA-seq analysis reveals gene expression changes linked to oxidative stress (e.g., Nrf2 pathway activation) .

Retrosynthesis Analysis